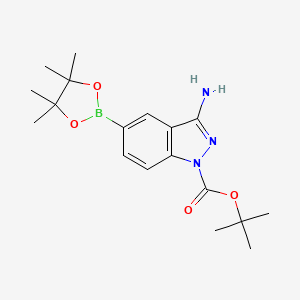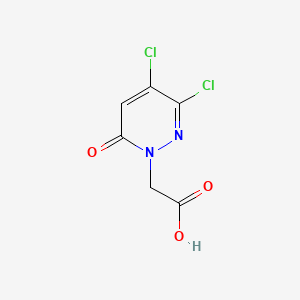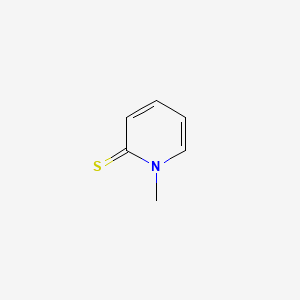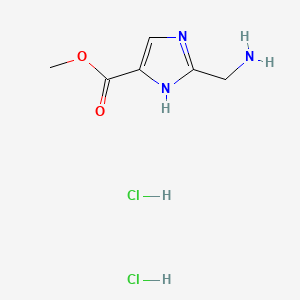![molecular formula C16H25NO3 B6604570 tert-butyl 2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate CAS No. 2640660-85-9](/img/structure/B6604570.png)
tert-butyl 2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis pathway for TBAD involves the condensation of tert-butyl 2-oxo-3-azabicyclo [3.3.1]nonane-9-carboxylate with 1,5-dibromopentane followed by reduction and cyclization reactions. The starting materials include tert-butyl 2-oxo-3-azabicyclo [3.3.1]nonane-9-carboxylate, 1,5-dibromopentane, sodium borohydride, acetic acid, sodium hydroxide, ethanol, and water.Molecular Structure Analysis
The molecular formula of TBAD is C16H25NO3. The InChI code isInChI=1S/C16H25NO3/c1-14(2,3)20-13(19)17-6-4-15(5-7-17)10-16(11-15)8-12(18)9-16/h4-11H2,1-3H3. The SMILES representation is CC(C)(C)OC(=O)N1CCC2(CC1)CC3(C2)CC(=O)C3. Chemical Reactions Analysis
The synthesis of TBAD involves several reaction steps. First, tert-butyl 2-oxo-3-azabicyclo [3.3.1]nonane-9-carboxylate is reacted with 1,5-dibromopentane in the presence of sodium borohydride and acetic acid to form tert-butyl 2-oxo-9-(pentan-1-yl)-3-azabicyclo [3.3.1]nonane-9-carboxylate. The resulting product is then reduced with sodium borohydride in ethanol to form tert-butyl 2-hydroxy-9-(pentan-1-yl)-3-azabicyclo [3.3.1]nonane-9-carboxylate. Finally, the product from the second step is cyclized with sodium hydroxide in water to form TBAD.Physical And Chemical Properties Analysis
TBAD has a molecular weight of 279.37 g/mol. It has a XLogP3 value of 2.1, indicating its lipophilicity. It has 1 hydrogen bond donor and 3 hydrogen bond acceptors. The exact mass and monoisotopic mass of TBAD are both 279.18344366 g/mol. It has a heavy atom count of 20.Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-oxo-9-azadispiro[3.1.56.14]dodecane-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-14(2,3)20-13(19)17-6-4-15(5-7-17)10-16(11-15)8-12(18)9-16/h4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCCTASMDPZMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3(C2)CC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine](/img/structure/B6604500.png)





![ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate](/img/structure/B6604540.png)


![(2S)-3-methyl-2-{[(2S)-pyrrolidin-2-yl]formamido}butanoic acid, trifluoroacetic acid](/img/structure/B6604555.png)

![3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B6604583.png)
